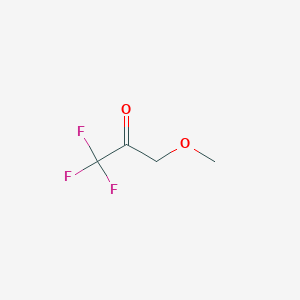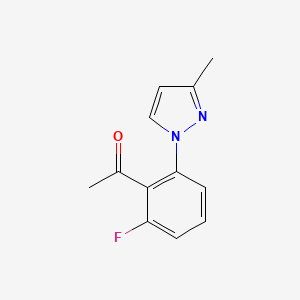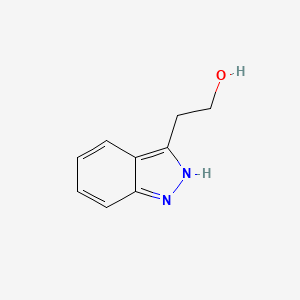
2-(1H-Indazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Indazol-3-yl)ethanol is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indazol-3-yl)ethanol typically involves the formation of the indazole ring followed by the introduction of the ethanol group. One common method involves the cyclization of o-aminobenzyl alcohol with hydrazine under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Indazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indazole derivative with a reduced side chain.
Substitution: The hydrogen atoms on the indazole ring can be substituted with various functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: 2-(1H-Indazol-3-yl)acetaldehyde or 2-(1H-Indazol-3-yl)acetic acid.
Reduction: 2-(1H-Indazol-3-yl)ethane.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(1H-Indazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(1H-Indazol-3-yl)ethanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological activities . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
2-(1H-Indazol-3-yl)ethanol can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory and anticancer properties.
1H-Indazole-3-carboxamide: Studied for its potential antineoplastic activity.
1H-Indazole-3-amine: Investigated for its antitumor activity.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-(2H-indazol-3-yl)ethanol |
InChI |
InChI=1S/C9H10N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,12H,5-6H2,(H,10,11) |
Clé InChI |
FUXGCNHSOSDVCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NN=C2C=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


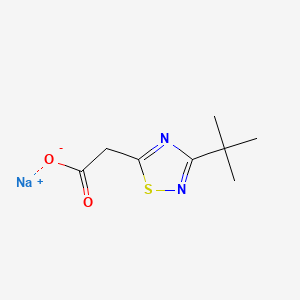
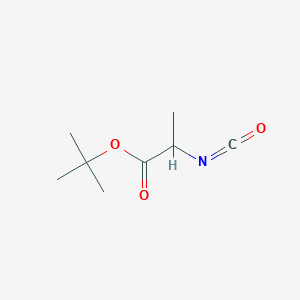

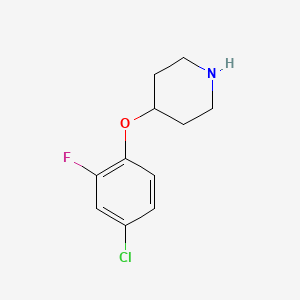

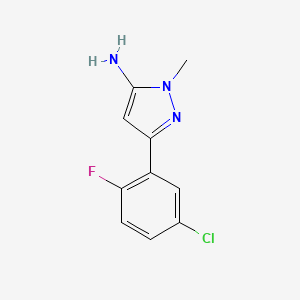

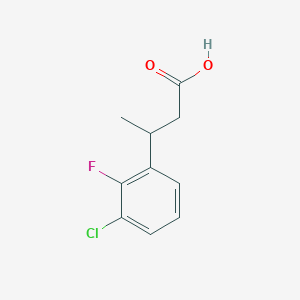

![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)

